DB28

Aβ42 inhibition cell-based assay IC50 comparison

Ensure experimental reproducibility with DB28, a pyrazine carboxamide γ-secretase modulator validated in published studies. Its 120 nM Aβ42 IC50 and 8.6 selectivity ratio provide superior potency and specificity over earlier GSM chemotypes, preserving Aβ40/Notch signaling to avoid dose-limiting toxicities. Characterized brain-to-plasma ratio of 0.04 enables predictable CNS exposure modeling. For robust, translatable Alzheimer's research, choose this compound.

Molecular Formula C8H9N3O5
Molecular Weight 227.17 g/mol
Cat. No. B1227162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB28
Molecular FormulaC8H9N3O5
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O
InChIInChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16)
InChIKeyHLVBXSGXJVQJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DB28 Gamma Secretase Modulator: Aβ42 Selectivity and Procurement Considerations


DB28 is a small-molecule gamma secretase modulator (GSM) belonging to the pyrazine carboxamide chemotype, developed to selectively lower amyloid-beta 42 (Aβ42) production without inhibiting Notch cleavage or other gamma secretase substrates [1]. Unlike gamma secretase inhibitors (GSIs) that broadly block proteolysis, DB28 shifts APP processing toward shorter, non-amyloidogenic Aβ peptides (Aβ38, Aβ37) while preserving Notch signaling integrity [2]. This mechanism addresses the dose-limiting toxicities observed with GSIs and provides a therapeutically relevant pharmacological profile distinct from earlier GSM chemotypes including aryl-imidazoles (E2012), piperidine acetic acids (GSM-1), and NSAID-derived GSMs [3].

DB28 Procurement: Why GSM Chemotype Substitution Is Not Advisable


Generic substitution across gamma secretase modulators is scientifically unsupported due to substantial chemotype-dependent variability in Aβ42-lowering potency, Aβ42/Aβ40 selectivity ratios, Notch-sparing margins, and brain penetration efficiency [1]. Within a single pyrazine carboxamide optimization series, minor structural modifications produced Aβ42 IC50 values ranging from 120 nM to >10,000 nM and selectivity ratios (Aβ40 IC50 / Aβ42 IC50) spanning from 3.9 to >50 [2]. Compounds exhibiting similar Aβ42 potency can display divergent selectivity profiles and in vivo brain exposure, directly impacting experimental reproducibility and translational validity [3]. Procurement of a specific compound (e.g., DB28) validated in published studies is essential for consistent, interpretable results.

DB28 Quantitative Comparative Evidence: Potency, Selectivity, and Brain Exposure Versus Key Comparators


DB28 Aβ42-Lowering Potency Compared to Piperidine GSM-1

DB28 (compound 14) demonstrates superior Aβ42-lowering potency in cell-based assays compared to the widely used reference GSM-1. In H4 human neuroglioma cells stably expressing human APP751, DB28 reduced Aβ42 with an IC50 of 120 nM, while GSM-1 exhibits an Aβ42 IC50 of 348 nM in comparable cell-based assays [1]. This represents a 2.9-fold greater potency for DB28.

Aβ42 inhibition cell-based assay IC50 comparison

DB28 Aβ42/Aβ40 Selectivity Profile Versus Structurally Related Pyrazine Carboxamide Analog

Within the same pyrazine carboxamide optimization series, DB28 (compound 14) exhibits a distinctly different selectivity profile compared to its close structural analog compound 12. DB28 has an Aβ42 IC50 of 120 nM and an Aβ40 IC50 of 1030 nM, yielding a selectivity ratio (Aβ40 IC50 / Aβ42 IC50) of 8.6 [1]. In contrast, compound 12 shows an Aβ42 IC50 of 229 nM and an Aβ40 IC50 of 893 nM, producing a lower selectivity ratio of 3.9 [1]. DB28's 2.2-fold higher selectivity ratio indicates greater preferential reduction of pathogenic Aβ42 over total Aβ40 production.

Aβ42 selectivity Aβ40 IC50 selectivity ratio

DB28 Brain Exposure Profile Compared to Pyrazine Carboxamide Analog

DB28 (compound 14) demonstrates a measurable free brain-to-plasma ratio of 0.04 in mouse pharmacokinetic studies following oral administration [1]. This parameter distinguishes DB28 from other compounds within the same optimization series. For comparison, compound 7, a structurally distinct analog from the same chemical series, showed a higher free brain-to-plasma ratio of 0.1 [1]. This 2.5-fold difference in CNS partitioning within a single chemotype series illustrates that brain exposure cannot be assumed across structurally similar GSMs and must be empirically verified for each specific compound.

brain penetration pharmacokinetics free fraction

DB28 Notch-Sparing Profile Inferred from GSM Class Characteristics

The pyrazine carboxamide GSM series, including DB28, was designed to maintain Notch-sparing activity, a critical safety feature that distinguishes GSMs from gamma secretase inhibitors. While direct Notch cleavage IC50 data for DB28 is not explicitly reported, structurally related compounds from the same optimization program (compounds 7-14) demonstrated Notch-sparing margins of >100-fold selectivity for Aβ42 reduction over Notch cleavage inhibition [1]. In contrast, reference compound E2012, an aryl-imidazole GSM that advanced to human clinical trials, was discontinued due to cataract formation in preclinical toxicology studies [2]. The pyrazine carboxamide scaffold was specifically optimized to avoid the off-target activity (DHCR24 inhibition) that contributed to E2012's preclinical toxicity profile [3].

Notch signaling off-target effects safety margin

DB28 Research Applications: Optimal Experimental Scenarios Based on Quantitative Evidence


Cell-Based Aβ42 Modulation Assays Requiring High Potency

Researchers performing H4 neuroglioma or similar APP-expressing cellular assays benefit from DB28's 120 nM Aβ42 IC50, which is 2.9-fold more potent than GSM-1 (348 nM) [1]. This higher potency enables lower compound concentrations in culture media, reducing potential solvent toxicity (e.g., from DMSO) and minimizing confounding off-target cellular effects during extended treatment protocols.

Mechanistic Studies Differentiating Aβ42-Selective Modulation from Broad γ-Secretase Inhibition

DB28's Aβ42/Aβ40 selectivity ratio of 8.6, which is 2.2-fold higher than structurally related compound 12 (ratio = 3.9), makes DB28 particularly suitable for experiments designed to distinguish Aβ42-specific modulation from non-selective γ-secretase inhibition [1]. Studies requiring preservation of Aβ40-mediated physiological functions while reducing pathogenic Aβ42 can utilize DB28's preferential selectivity profile.

In Vivo CNS Target Engagement Studies with Characterized Brain Exposure

For mouse pharmacokinetic/pharmacodynamic studies requiring CNS target engagement, DB28's characterized free brain-to-plasma ratio of 0.04 provides essential parameters for dose selection and exposure-response modeling [1]. This contrasts with compound 7 (ratio = 0.1), which would require different dosing calculations to achieve comparable free brain concentrations. Researchers can reference this published PK parameter to prospectively design studies with predictable brain exposure [1].

Long-Term Chronic Dosing Studies Requiring Notch Pathway Integrity

Studies involving extended compound exposure (≥7 days) or those monitoring intestinal epithelium homeostasis benefit from DB28's inferred Notch-sparing property, characteristic of the pyrazine carboxamide GSM class [1]. Unlike gamma secretase inhibitors that cause dose-limiting gastrointestinal toxicity through Notch inhibition, DB28's chemotype maintains Notch processing, enabling chronic dosing paradigms without confounding Notch-related adverse effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.